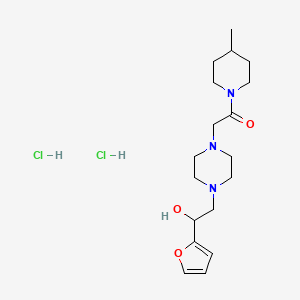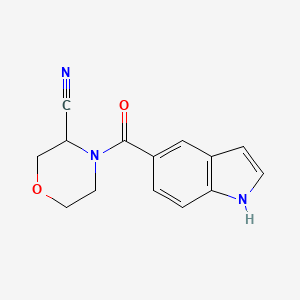![molecular formula C28H27N3O3 B2986889 3-(3,4-二甲基苯基)-7,8-二甲氧基-5-(4-甲氧基苄基)-5H-吡唑并[4,3-c]喹啉 CAS No. 866809-86-1](/img/structure/B2986889.png)
3-(3,4-二甲基苯基)-7,8-二甲氧基-5-(4-甲氧基苄基)-5H-吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. This core is substituted with various groups including a 3,4-dimethylphenyl group, a 4-methoxybenzyl group, and two methoxy groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo[4,3-c]quinoline core and the attachment of the various substituents. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]quinoline core suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various substituents. For example, the methoxy groups might be susceptible to reactions involving nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and phenyl groups might increase its solubility in organic solvents .科学研究应用
Protective Groups in Synthesis
The 3,4-dimethoxybenzyl moiety within the compound can serve as a protective group for thiol functionalities in synthetic chemistry. This group enhances the solubility and stability of precursors and can be cleaved off during monolayer formation, particularly at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) . This property is crucial for the formation of self-assembled monolayers (SAMs) of aromatic thiolates, which are often used in various applications but are limited by the low solubility of their precursors .
Organic Electronics
In the realm of organic electronics, the compound’s aromatic structure could be utilized in the development of organic transistors. The stability of the protective group under palladium-catalyzed C-C bond formation reaction conditions is beneficial for synthesizing precursors for organic semiconductors . This could potentially lead to advancements in the pursuit of lower contact resistance in organic transistors .
Catalysis and Green Chemistry
The compound’s structure indicates potential use in catalysis, particularly in green chemistry applications. The presence of multiple methoxy groups could facilitate the Michael addition of N-heterocycles to chalcones, a reaction of interest for the synthesis of bioactive compounds with sustainable perspectives . This type of catalysis is important for creating nitrogen-containing heteroarene units, which are prevalent in natural products and biologically active synthetic compounds .
Antioxidant Research
Derivatives of the compound, such as those containing dihydroxy-methoxybenzyl alcohol groups, have been identified in shellfish and are reported to have antioxidant activity . The compound’s structure could be modified to enhance these properties, making it a candidate for research into oxidative stress and its mitigation .
Neurological Damage and Aging
The compound’s derivatives may also have therapeutic effects on neurological damage caused by aging. Research into similar structures has suggested potential protective effects in various models of neurological stress . This opens up avenues for the compound to be studied as a neuroprotective agent.
Analytical Chemistry
In analytical chemistry, the compound’s structure could be used to develop methods for the determination of active compounds in biological samples. For instance, methods like UPLC-QqQ/MS have been optimized for the rapid and accurate determination of related compounds in shellfish . The compound could be used as a standard or reference in such analytical methods.
作用机制
The mechanism of action of this compound is not known as it seems to be a novel or not widely studied compound.
属性
IUPAC Name |
3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-17-6-9-20(12-18(17)2)27-23-16-31(15-19-7-10-21(32-3)11-8-19)24-14-26(34-5)25(33-4)13-22(24)28(23)30-29-27/h6-14,16H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDWAJQFMMKSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2986806.png)

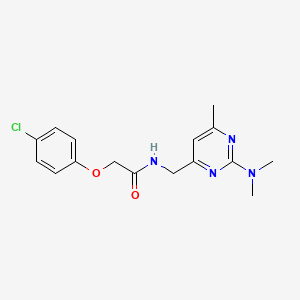
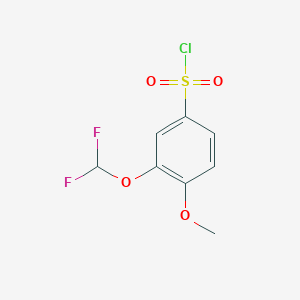
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2986815.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2986816.png)
![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride](/img/structure/B2986818.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986819.png)
![3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2986823.png)
![3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2986825.png)
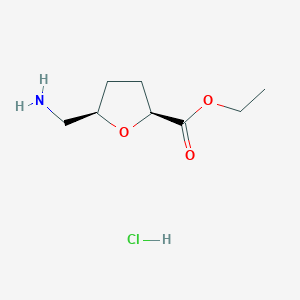
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2986827.png)
